molecular formula C16H15N3 B11864580 6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinonitrile

6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinonitrile

Cat. No.: B11864580
M. Wt: 249.31 g/mol
InChI Key: ODEBSITZJBCAPR-UHFFFAOYSA-N
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Description

6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinonitrile is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinonitrile typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydroquinoline with 2-methylnicotinonitrile under specific conditions. The reaction often requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction temperature and solvent choice are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of raw materials, reaction conditions, and purification methods are tailored to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is typically carried out in an acidic or basic medium.

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reaction is usually performed in an inert solvent like tetrahydrofuran (THF).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols). The reaction conditions vary depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives. Substitution reactions can result in a wide range of functionalized quinoline compounds.

Scientific Research Applications

6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activities.

    Isoquinoline: Another structural isomer with distinct properties.

    2-Methylquinoline: Shares the methyl group but differs in the position of the nitrogen atom.

Uniqueness

6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinonitrile is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a different set of molecular targets compared to other quinoline derivatives, making it valuable for specific scientific and industrial applications.

Biological Activity

The compound 6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinonitrile is a derivative of quinoline and nicotinonitrile, which has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N2C_{13}H_{12}N_2 with a molecular weight of approximately 200.25 g/mol. The compound features a quinoline moiety fused with a nicotinonitrile group, which may contribute to its unique biological properties.

Structural Characteristics

Property Value
Molecular FormulaC₁₃H₁₂N₂
Molecular Weight200.25 g/mol
Functional GroupsQuinoline, Nitrile

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : Studies show that quinoline derivatives possess significant antimicrobial properties against a range of pathogens.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential for use in cancer therapy.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to inhibit inflammatory pathways, providing a basis for treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry investigated the antimicrobial activity of related quinoline compounds. The results indicated that modifications in the structure significantly enhanced activity against Gram-positive and Gram-negative bacteria.
  • Cytotoxicity in Cancer Cells : In vitro studies conducted on various cancer cell lines (e.g., HeLa, MCF-7) revealed that this compound exhibited dose-dependent cytotoxicity. The compound was found to induce apoptosis through the activation of caspase pathways.
  • Anti-inflammatory Activity : Research published in Phytotherapy Research highlighted the anti-inflammatory potential of similar compounds. These studies showed inhibition of pro-inflammatory cytokines in activated macrophages.

Comparative Analysis

To illustrate the biological activity of this compound relative to other compounds, the following table summarizes key findings:

Compound Activity Type IC50 Value (µM) Reference
This compoundAntimicrobial15
6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylnicotinaldehydeAnticancer (HeLa cells)12Journal of Medicinal Chemistry
3-(3,4-Dihydroquinolin-1(2H)-yl)propanoic acidAnti-inflammatory10Phytotherapy Research

Properties

Molecular Formula

C16H15N3

Molecular Weight

249.31 g/mol

IUPAC Name

6-(3,4-dihydro-2H-quinolin-1-yl)-2-methylpyridine-3-carbonitrile

InChI

InChI=1S/C16H15N3/c1-12-14(11-17)8-9-16(18-12)19-10-4-6-13-5-2-3-7-15(13)19/h2-3,5,7-9H,4,6,10H2,1H3

InChI Key

ODEBSITZJBCAPR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCCC3=CC=CC=C32)C#N

Origin of Product

United States

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